molecular formula C22H22N4O2 B6422675 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015543-37-9

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422675
CAS No.: 1015543-37-9
M. Wt: 374.4 g/mol
InChI Key: ULFKBIMQOSTZRP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized with phenylhydrazine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)15(2)21(25-26)16-10-11-18(27-3)19(13-16)28-4/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFKBIMQOSTZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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